5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Description
5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQNYBFKOZIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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